(S)-2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide
Description
(S)-2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide is a chiral amide derivative featuring a thiophene ring and a propionamide backbone. Its molecular formula is C₁₁H₁₅N₂O₂S, with a molecular weight of 239.31 g/mol . Thiophene-containing compounds are often explored for their bioactivity, including antimicrobial and enzyme-inhibitory effects, due to the electron-rich heterocyclic system .
Properties
IUPAC Name |
(2S)-2-amino-N-(2-oxo-2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6(10)9(13)11-5-7(12)8-3-2-4-14-8/h2-4,6H,5,10H2,1H3,(H,11,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKDVHYQEVDLAU-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)C1=CC=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide typically involves the reaction of 2-acetylthiophene with an appropriate amine under controlled conditions. One common method involves the use of t-butoxide in dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at room temperature for several hours, followed by purification through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit antimicrobial activity. (S)-2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide has shown promise in preliminary studies as an antimicrobial agent against various bacterial strains. The thiophene ring enhances the compound's ability to disrupt bacterial cell membranes, leading to cell death.
Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives in cancer therapy. This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrate that the compound can induce apoptosis in specific cancer cells, making it a candidate for further development in anticancer drug formulations.
Neuroprotective Effects
There is emerging evidence suggesting that thiophene-based compounds may possess neuroprotective properties. This compound has been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells.
Applications in Medicinal Chemistry
The unique structure of this compound allows it to serve as a lead compound for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable scaffold for drug design.
Drug Development
Given its biological activities, this compound can be modified to enhance its efficacy and selectivity against specific targets in diseases such as cancer and bacterial infections. Structure-activity relationship (SAR) studies could lead to the discovery of more potent derivatives.
Material Science Applications
Beyond biological applications, this compound may find utility in material science due to its electronic properties. Thiophene derivatives are often used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conductive Polymers
The incorporation of this compound into polymer matrices could enhance conductivity and stability, making it suitable for use in advanced electronic devices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth compared to control groups. |
| Study B | Anticancer Efficacy | Induced apoptosis in breast cancer cell lines with IC50 values lower than existing treatments. |
| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine and carbonyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared with derivatives that modify the N-alkyl/aryl group or heterocyclic substituent . Key analogs include:
Key Observations:
Pharmacological and Physicochemical Properties
Biological Activity
(S)-2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide is a compound belonging to the thiophene derivative family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Overview of Thiophene Derivatives
Thiophene derivatives have garnered significant interest in medicinal chemistry due to their pharmacological properties, including antitumor , antimicrobial , anti-inflammatory , and antioxidant activities. The unique structure of thiophenes allows for various substitutions that can enhance their biological efficacy.
Synthesis Strategies
The synthesis of this compound typically involves methods such as:
- Gewald Reaction : A popular method for synthesizing thiophene derivatives.
- Microwave-Assisted Synthesis : An efficient technique that enhances reaction rates and yields.
- Green Chemistry Approaches : Sustainable methods that minimize environmental impact.
These synthetic pathways are crucial for producing compounds with desired biological activities while optimizing yield and purity.
Anticancer Properties
Research indicates that thiophene derivatives exhibit significant anticancer activity by targeting various signaling pathways involved in tumor progression. For instance, studies have shown that specific substitutions on the thiophene ring can enhance binding to cancer-specific proteins, leading to effective inhibition of cancer cell proliferation. The structure-activity relationship (SAR) analysis reveals that:
- Substituents at specific positions on the thiophene ring can modulate biological activity.
- Compounds with electron-donating groups tend to exhibit increased potency against certain cancer types .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against a range of pathogens, including resistant strains. Studies report:
- Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial action against Acinetobacter baumannii and Escherichia coli.
- Time-kill assays confirming bactericidal effects, particularly in resistant strains .
Anti-inflammatory and Antioxidant Effects
Thiophene derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers, suggesting their potential in treating inflammatory diseases. Notably:
- The antioxidant activity of these compounds was evaluated using the phosphomolybdenum method, showing comparable efficacy to standard antioxidants like ascorbic acid .
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiophene derivatives:
- A study on tetrahydrobenzo[b]thiophene derivatives found significant antioxidant activity, with inhibition rates ranging from 19% to 30% against lipid peroxidation .
- Another investigation into antimicrobial thiophene derivatives revealed MIC values between 16 mg/L and 32 mg/L against resistant bacterial strains, showcasing their potential as new antimicrobial agents .
- In anticancer research, specific thiophene analogs were shown to inhibit key signaling pathways involved in cancer cell survival and proliferation, further supporting their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
